[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbamic Acid Phenylmethyl Ester
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Overview
Description
(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbamic Acid Phenylmethyl Ester is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structural features, which include a sulfonyl group, an amino group, and a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbamic Acid Phenylmethyl Ester typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the sulfonyl group: This step involves the reaction of a suitable sulfonyl chloride with an amine to form the sulfonamide.
Introduction of the amino group: The amino group is introduced through nucleophilic substitution reactions.
Formation of the carbamic acid ester: This step involves the reaction of an alcohol with an isocyanate to form the carbamic acid ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbamic Acid Phenylmethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbamic Acid Phenylmethyl Ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbamic Acid Phenylmethyl Ester involves its interaction with specific molecular targets. The sulfonyl and amino groups can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbamic Acid Ethyl Ester
- (1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbamic Acid Methyl Ester
Uniqueness
(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbamic Acid Phenylmethyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C28H35N3O5S |
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Molecular Weight |
525.7 g/mol |
IUPAC Name |
benzyl N-[(2S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C28H35N3O5S/c1-21(2)18-31(37(34,35)25-15-13-24(29)14-16-25)19-27(32)26(17-22-9-5-3-6-10-22)30-28(33)36-20-23-11-7-4-8-12-23/h3-16,21,26-27,32H,17-20,29H2,1-2H3,(H,30,33)/t26-,27?/m0/s1 |
InChI Key |
CLVKOWDYQHARFT-QBHOUYDASA-N |
Isomeric SMILES |
CC(C)CN(CC([C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O)S(=O)(=O)C3=CC=C(C=C3)N |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O)S(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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